3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenol
Description
3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenol is a fluorinated phenolic compound with a pyrazole moiety
Properties
Molecular Formula |
C10H9FN2O |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
3-fluoro-4-(1-methylpyrazol-4-yl)phenol |
InChI |
InChI=1S/C10H9FN2O/c1-13-6-7(5-12-13)9-3-2-8(14)4-10(9)11/h2-6,14H,1H3 |
InChI Key |
WXDOTUWABJACKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=C(C=C2)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenol typically involves the reaction of fluorinated phenols with pyrazole derivatives. One common method includes the nucleophilic substitution reaction where a fluorinated phenol reacts with a pyrazole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in unique interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol
- 5-Fluoro-2-(1H-pyrazol-5-yl)phenol
- 5-Fluoro-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol
- 4-Ethyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol
Uniqueness
3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the pyrazole ring can enhance its stability and binding interactions, making it a valuable compound for various applications .
Biological Activity
3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenol is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenol is characterized by the following structural features:
- A fluorine atom at the 3-position of the phenolic ring.
- A pyrazole moiety at the para position, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazole ring : This is achieved through condensation reactions involving hydrazine derivatives.
- Substitution reactions : The introduction of the fluorine atom and hydroxyl group is performed through electrophilic aromatic substitution methods.
Anticancer Activity
Research indicates that compounds similar to 3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenol exhibit significant anticancer properties. For instance, derivatives in the same class have shown potent inhibitory effects on tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. A related study reported IC50 values for TRK inhibition ranging from 1.6 nM to 2.9 nM for structurally similar compounds . The mechanism often involves the disruption of signaling pathways critical for tumor growth.
Antimicrobial Activity
There is emerging evidence that compounds with similar structures possess antibacterial and antifungal properties. In vitro studies have demonstrated that certain pyrazole derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, some compounds showed minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 1: TRK Inhibition
A study focusing on a series of pyrazolo[3,4-b]pyridine derivatives found that one compound exhibited strong activity against TRK receptors, leading to significant suppression of cancer cell lines harboring mutations in these receptors. The structure-activity relationship indicated that modifications at specific positions enhanced potency against TRK targets .
Case Study 2: Antimicrobial Efficacy
In another investigation, a library of synthesized pyrazole derivatives was screened for antimicrobial activity. Several compounds displayed promising results against common pathogens, suggesting that structural features such as halogen substitutions play a crucial role in enhancing bioactivity .
Data Tables
| Compound | Activity Type | IC50/MIC Values | Target/Organism |
|---|---|---|---|
| C03 | TRK Inhibition | 1.6 nM | TRKA |
| C04 | Antimicrobial | 0.0039 mg/mL | S. aureus |
| C05 | Antimicrobial | 0.025 mg/mL | E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
